molecular formula C13H16FN3O B11740830 2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol

2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11740830
M. Wt: 249.28 g/mol
InChI Key: BFMMBLQMTHQOBI-UHFFFAOYSA-N
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Description

2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a phenol group, a pyrazole ring, and a fluoroethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the fluoroethyl group could yield various substituted derivatives .

Scientific Research Applications

2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-12(9-16-17(10)7-6-14)15-8-11-4-2-3-5-13(11)18/h2-5,9,15,18H,6-8H2,1H3

InChI Key

BFMMBLQMTHQOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CC=C2O

Origin of Product

United States

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